molecular formula C10H12O2 B1583081 Phenyl isobutyrate CAS No. 20279-29-2

Phenyl isobutyrate

Cat. No. B1583081
CAS RN: 20279-29-2
M. Wt: 164.2 g/mol
InChI Key: PIZOACXKIKXRDJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Phenyl isobutyrate consists of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChIKey for Phenyl isobutyrate is PIZOACXKIKXRDJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Phenyl isobutyrate is a colorless to pale yellow clear liquid . It has a molecular weight of 164.2011 . The specific gravity at 20°C ranges from 0.9850 to 0.9940 .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the study of Fries Rearrangement .

Summary of the Application

Phenyl isobutyrate has been found to undergo a normal Fries rearrangement with anhydrous aluminum chloride at 140°C . This reaction is used to produce a mixture of 2-hydroxy- (40%) and 4-hydroxy-isobutyrophenone (11%) .

Methods of Application or Experimental Procedures

The reaction was carried out with anhydrous aluminum chloride at 140°C . When the reaction was carried out in nitrobenzene solution at room temperature, the 4-isomer was formed in 86% yield .

Results or Outcomes Obtained

The Fries rearrangement of Phenyl isobutyrate resulted in the formation of a mixture of 2-hydroxy- (40%) and 4-hydroxy-isobutyrophenone (11%) . When the reaction was carried out in nitrobenzene solution at room temperature, the 4-isomer was formed in 86% yield .

Safety And Hazards

Phenyl isobutyrate can cause serious eye damage . It is recommended to wear protective gloves, eye protection, and face protection when handling this substance . In case of contact with eyes, rinse cautiously with water for several minutes and seek medical attention .

properties

IUPAC Name

phenyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(2)10(11)12-9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZOACXKIKXRDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334133
Record name Phenyl isobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl isobutyrate

CAS RN

20279-29-2
Record name Phenyl isobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl isobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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